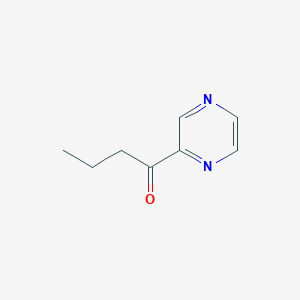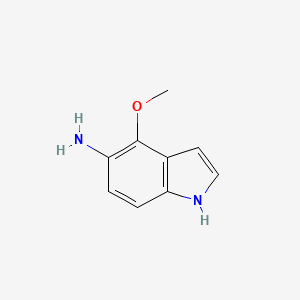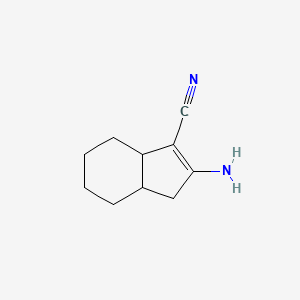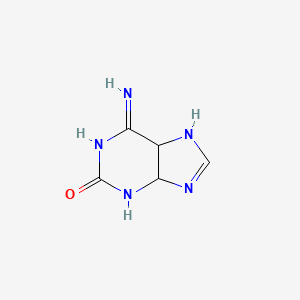
5,6-Dihydroisoquinoline-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroisoquinoline-5,6-diol is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are important components of many biologically active products. This compound is characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the dihydroisoquinoline ring, making it a diol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroisoquinoline-5,6-diol can be achieved through various methods. One common approach involves the cyclization of primary benzylamine with α-diazo ketone in the presence of a rhodium complex with cyclopentadiene as a catalyst . This method provides high selectivity for isoquinolines at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of strong acids or bases as catalysts. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines . these conventional reactions can result in the formation of isomers and side products, which may require further purification steps.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroisoquinoline-5,6-diol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydroisoquinoline-5,6-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound is investigated for its potential use in drug development.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroisoquinoline-5,6-diol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. For example, it may inhibit the activity of certain oxidoreductases, leading to changes in cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline has a fully saturated ring system.
Uniqueness
5,6-Dihydroisoquinoline-5,6-diol is unique due to the presence of two hydroxyl groups at the 5 and 6 positions, which imparts distinct chemical and biological properties. This diol structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
87707-13-9 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
5,6-dihydroisoquinoline-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-5-10-4-3-7(6)9(8)12/h1-5,8-9,11-12H |
Clave InChI |
BXXLJVSRWPGZRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)





![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)



